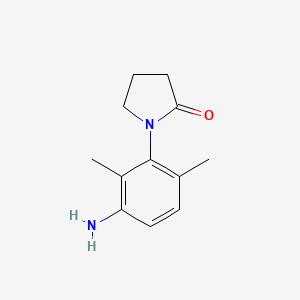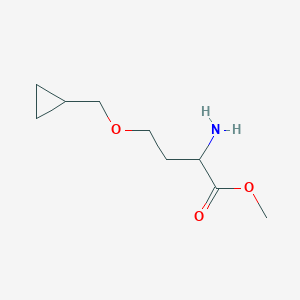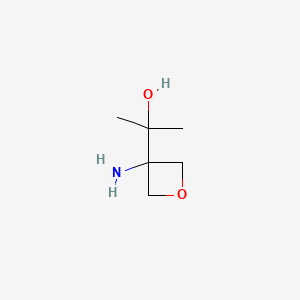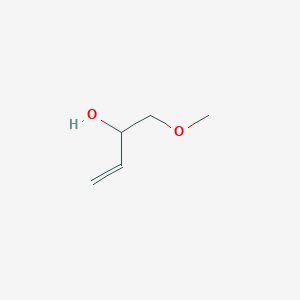
1-Methoxybut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybut-3-en-2-ol is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical processes and research applications. The compound is known for its unique structure, which includes a methoxy group attached to a butenol backbone.
Preparation Methods
1-Methoxybut-3-en-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-buten-2-ol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound with high yield. Industrial production methods may involve similar processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
1-Methoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Addition: The double bond in the butenol backbone allows for addition reactions with halogens, hydrogen, and other electrophiles
Scientific Research Applications
1-Methoxybut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes
Mechanism of Action
The mechanism of action of 1-Methoxybut-3-en-2-ol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the methoxy group and the double bond in the butenol backbone. These functional groups allow the compound to participate in various nucleophilic and electrophilic reactions. In biological systems, the compound may interact with enzymes and other molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Methoxybut-3-en-2-ol can be compared to other similar compounds, such as:
3-Methoxybutan-2-one: This compound has a similar structure but lacks the double bond, resulting in different reactivity and applications.
1-Methoxy-2-propanol: Another similar compound, but with a shorter carbon chain and different functional group positioning.
2-Methoxyethanol: This compound has a similar methoxy group but a different backbone structure, leading to distinct chemical properties and uses
This compound stands out due to its unique combination of functional groups and structural features, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
17687-76-2 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1-methoxybut-3-en-2-ol |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
AGAONBOOZDRULZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


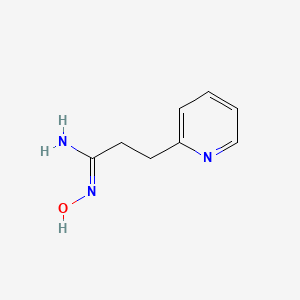
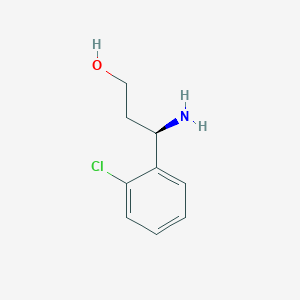
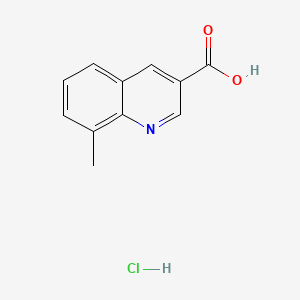
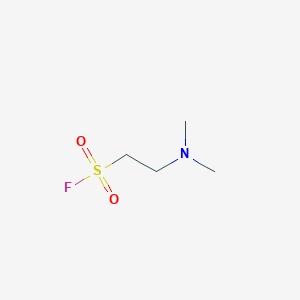
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
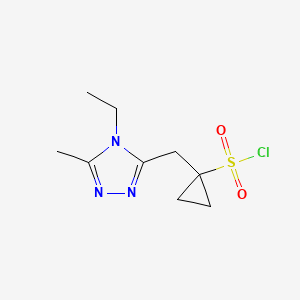
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)

